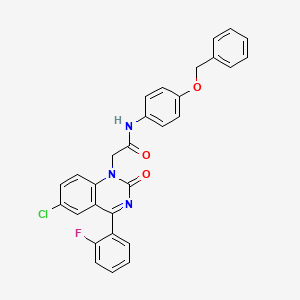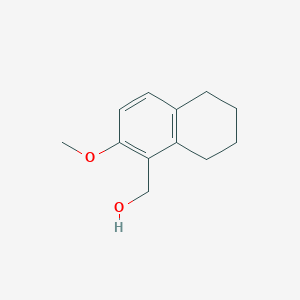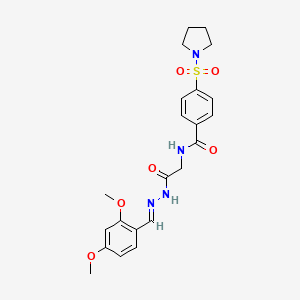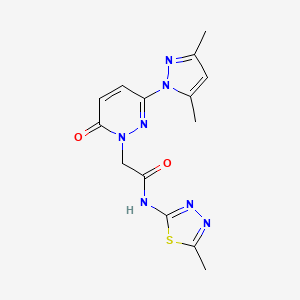![molecular formula C19H16N4OS2 B2970595 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396749-17-9](/img/structure/B2970595.png)
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS2 and its molecular weight is 380.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been investigated for their potential as inhibitors of Mycobacterium tuberculosis. These compounds were synthesized from aryl thioamides and evaluated for their antituberculosis activity, showing promising results against Mycobacterium smegmatis and Mycobacterium tuberculosis. This suggests that related compounds, including those with thiadiazole moieties, may offer valuable pathways for developing new antituberculosis agents (V. U. Jeankumar et al., 2013).
Heterocyclic Synthesis
Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to create a variety of nitrogen nucleophiles, leading to the development of diverse heterocyclic compounds. Such methodologies underscore the importance of thiophene and related structures in the synthesis of novel heterocyclic compounds with potential applications in drug discovery and material science (R. Mohareb et al., 2004).
Insecticidal Applications
Research into the synthesis of heterocycles incorporating a thiadiazole moiety has demonstrated potential applications in developing insecticidal agents. Compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide showed activity against the cotton leafworm, Spodoptera littoralis. This indicates that compounds with thiadiazole structures may have utility in agricultural research, particularly in pest control (A. Fadda et al., 2017).
Antimicrobial and Antifungal Activity
A novel series of heterocyclic compounds containing pyridine and thiadiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the understanding of how structural variations within these moieties influence biological activity, suggesting avenues for the development of new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).
Crystal Structure Analysis
The crystal structure analysis of thiadiazole derivatives has provided insights into the molecular configurations and interactions of such compounds. Understanding these structural details is crucial for the design and development of molecules with tailored properties for use in pharmaceuticals, materials science, and chemical research (D. Singh et al., 2014).
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-19(15-5-6-17-18(11-15)22-26-21-17)23(9-7-16-4-2-10-25-16)13-14-3-1-8-20-12-14/h1-6,8,10-12H,7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOJIJFZDJHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)
![4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile](/img/structure/B2970518.png)




![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)


